molecular formula C8H14N4O B13614611 (1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine

(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine

Katalognummer: B13614611
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: YLKUIUZMAAZEKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

The synthesis of (1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.

    Methoxymethylation: Addition of the methoxymethyl group.

    Triazole Formation: Cyclization to form the triazole ring.

The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Analyse Chemischer Reaktionen

(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl and methoxymethyl groups may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine can be compared with other triazole derivatives, such as:

    1-Cyclopropyl-5-(2-methoxy-4,6-dimethylphenyl)-2-methyl-1H-pyrrol-3-ylmethanamine: Similar in structure but with different substituents.

    5-Cyclopropyl-1-methyl-1H-pyrazol-4-amine: Contains a pyrazole ring instead of a triazole ring.

    1-Cyclopropyl-5-[2-(methylamino)ethyl]-2-pyrrolidinone: Features a pyrrolidinone ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H14N4O

Molekulargewicht

182.22 g/mol

IUPAC-Name

[1-cyclopropyl-5-(methoxymethyl)triazol-4-yl]methanamine

InChI

InChI=1S/C8H14N4O/c1-13-5-8-7(4-9)10-11-12(8)6-2-3-6/h6H,2-5,9H2,1H3

InChI-Schlüssel

YLKUIUZMAAZEKT-UHFFFAOYSA-N

Kanonische SMILES

COCC1=C(N=NN1C2CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.